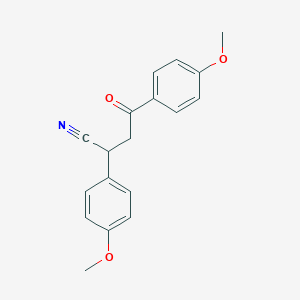

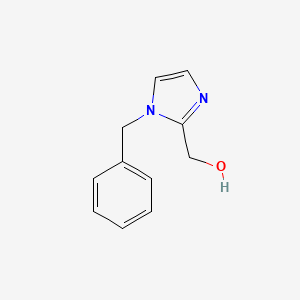

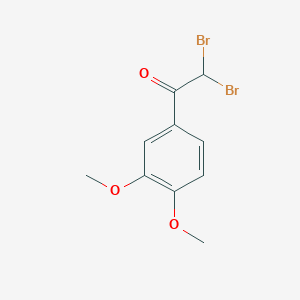

![molecular formula C5H6N2O2S2 B1330624 (5-メチル- [1,3,4] チアジアゾール-2-イルスルファニル)-酢酸 CAS No. 50918-26-8](/img/structure/B1330624.png)

(5-メチル- [1,3,4] チアジアゾール-2-イルスルファニル)-酢酸

概要

説明

“(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C5H6N2O2S2 . It is a product used for proteomics research .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is characterized by the presence of a 1,3,4-thiadiazole ring, a methyl group attached to the ring, and a sulfanyl-acetic acid group .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of the substituted 1,2,4-triazole derivative with hydrazine hydrate did not afford the corresponding hydrazinyl-1,2,4-triazole compound and instead gave the corresponding hydrazinyl derivative after nucleophilic attack at C-2 of the thiadiazole ring .科学的研究の応用

抗癌活性

1,3,4-チアジアゾール部分を含む化合物は、その潜在的な抗癌特性について研究されています。 たとえば、合成されたいくつかの化合物は、MCF-7などの癌細胞株に対する細胞毒性活性をin vitroで試験されました .

抗菌剤

1,3,4-チアジアゾール骨格は、抗菌特性を含むさまざまな生物活性を持つことが知られています。 スルファメトキサゾールやアセタゾラミドなどのこの骨格を持つ薬物は、さまざまな生物学的効果を示します .

抗てんかん薬

1,3,4-チアジアゾールの誘導体は、抗てんかん効果について評価されています。 マウスモデルを使用してin vivo抗けいれん活性を調べ、イソニアジドなどの標準薬と比較しました .

抗腫瘍活性

チアジアゾールは、抗腫瘍および細胞毒性活性にも関連付けられています。 特定の誘導体は、前立腺癌を含むヒト腫瘍細胞株に対して強力な効果を示しました .

抗真菌活性

一部の5-置換2-(2,4-ジヒドロキシフェニル)-1,3,4-チアジアゾール誘導体は、カンジダ・アルビカンスの臨床分離株に対する抗真菌活性について評価されています。 特定の置換基を持つ化合物は、より高い抗真菌活性を示しました .

将来の方向性

The future directions for research on “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their biological activities, such as their potential as anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial agents . Additionally, more research could be conducted to fully understand their mechanisms of action and to optimize their synthesis processes .

作用機序

Target of Action

Thiadiazole derivatives have been associated with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It is known that thiadiazole derivatives can interact with their targets and cause changes that lead to their observed biological activities .

Biochemical Pathways

Thiadiazole derivatives are known to interact with various biochemical pathways, leading to downstream effects that contribute to their biological activities .

Result of Action

It has been reported that thiadiazole derivatives show dose-dependent anticancer activities against studied cell lines .

生化学分析

Biochemical Properties

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit potent antimicrobial activity by inhibiting the growth of bacteria such as Escherichia coli and Bacillus mycoides . The compound interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid has been found to bind to DNA, interfering with DNA replication and transcription processes .

Cellular Effects

The effects of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase-dependent pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion .

Molecular Mechanism

At the molecular level, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid exerts its effects through various mechanisms. It binds to bacterial enzymes, inhibiting their activity and leading to cell death . In cancer cells, the compound interacts with DNA, causing DNA damage and triggering apoptosis . Additionally, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid inhibits the activity of key metabolic enzymes, disrupting cellular energy production and leading to cell death .

Temporal Effects in Laboratory Settings

The stability and degradation of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid in laboratory settings have been studied extensively. The compound is relatively stable under normal laboratory conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid vary with different dosages. At low doses, the compound exhibits potent antimicrobial and anticancer activities without significant toxicity . At high doses, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can cause adverse effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation and elimination from the body . The compound also affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and reduced energy production .

Transport and Distribution

Within cells and tissues, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid to specific subcellular compartments, enhancing its efficacy .

特性

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBLVKBSHOUHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343409 | |

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50918-26-8 | |

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

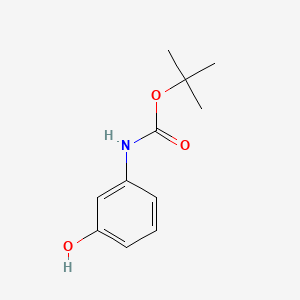

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

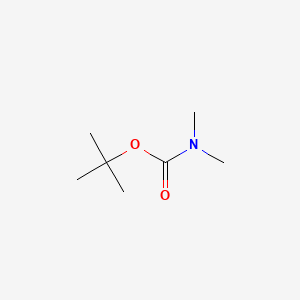

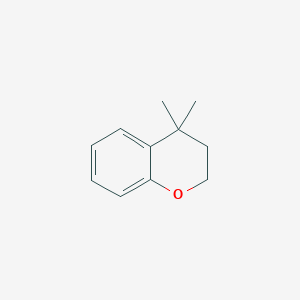

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

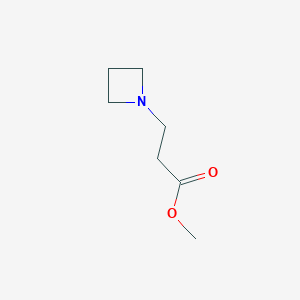

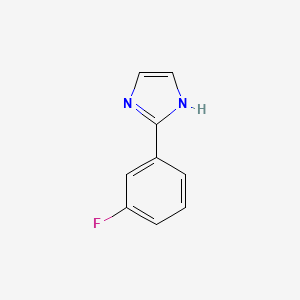

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)